The synthesis of methotrexate-alpha-alanine typically involves the acylation of the amino group of methotrexate with alanine or its derivatives. One method described in the literature involves the reaction of alpha-L-glutamyl-L-alanine di-tert-butyl ester with 4-amino-4-deoxy-10-methylpteroic acid. This reaction is followed by the removal of blocking groups to yield the desired product .
Methotrexate-alpha-alanine has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula for methotrexate-alpha-alanine is , with an exact mass of 525.21 g/mol .
Methotrexate-alpha-alanine undergoes various biochemical transformations once administered. The primary reaction involves hydrolysis by enzymes such as carboxypeptidase A, which cleaves the alanine moiety to release active methotrexate .
The mechanism of action for methotrexate-alpha-alanine revolves around its conversion into methotrexate within target tissues. Methotrexate functions primarily by inhibiting dihydrofolate reductase, leading to decreased synthesis of nucleotides necessary for DNA replication and cell division.
Methotrexate-alpha-alanine exhibits distinct physical and chemical properties that are crucial for its therapeutic efficacy.
Relevant data indicate that careful consideration must be given to these properties during formulation and delivery in clinical settings.
Methotrexate-alpha-alanine has several significant applications within scientific research and clinical practice:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6